molecular formula C9H7F2NO B1455780 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 1340410-20-9

5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B1455780
CAS No.: 1340410-20-9
M. Wt: 183.15 g/mol
InChI Key: JDEHOYQGHPWYKH-UHFFFAOYSA-N
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Description

5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of two fluorine atoms at the 5 and 7 positions of the isoquinoline ring, which can significantly influence its chemical and biological properties.

Scientific Research Applications

5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of isoquinolines depends on their specific chemical structure and the functional groups they contain. Some isoquinolines work by intercalating DNA, disrupting its structure and interfering with the processes of DNA replication and transcription. Others might inhibit specific enzymes or interact with cell receptors, altering signal transduction pathways within the cell .

The pharmacokinetics of isoquinolines—how they are absorbed, distributed, metabolized, and excreted—also varies. Factors that can influence the pharmacokinetics include the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

The action of isoquinolines can be influenced by various environmental factors. For example, the presence of other compounds can affect their absorption and metabolism. The pH of the environment can influence their ionization state, which can affect their ability to cross cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to its corresponding amine or other reduced forms.

    Substitution: This reaction can replace one or more atoms or groups in the molecule with different atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield amines.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: The parent compound without fluorine substitutions.

    5,6-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one: A similar compound with fluorine atoms at different positions.

    7-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-one: A mono-fluorinated derivative.

Uniqueness

5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of two fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets.

Properties

IUPAC Name

5,7-difluoro-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO/c10-5-3-7-6(8(11)4-5)1-2-12-9(7)13/h3-4H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEHOYQGHPWYKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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